苯甲胺,N-丁基-2,6-二氯-

描述

Benzenemethanamine, N-butyl-2,6-dichloro- is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related organometallic chemistry and the synthesis of complex molecules that may share some structural similarities with Benzenemethanamine, N-butyl-2,6-dichloro-. The papers focus on the metalation of benzene and ferrocene, the crystal structure of a palladium complex, and the synthesis of a disubstituted indene derivative, which are all relevant to the broader field of organometallic chemistry and could provide insights into the synthesis and properties of similar compounds .

Synthesis Analysis

The synthesis of complex organometallic compounds is a key theme in the provided papers. Paper details the metalation of benzene and ferrocene using n-butyllithium and N,N,N',N'-tetramethylethylenediamine, which are precursors for the synthesis of various organometallic reagents. This process could be analogous to the synthesis of Benzenemethanamine, N-butyl-2,6-dichloro-, where a metalation step might be involved. Paper describes the synthesis of a disubstituted indene derivative and its complex with dichlorotitanium, showcasing the intricate steps and characterization techniques such as NMR and mass spectroscopy that could also be applicable to the synthesis and analysis of Benzenemethanamine, N-butyl-2,6-dichloro-.

Molecular Structure Analysis

The molecular structure of organometallic compounds is crucial for understanding their reactivity and properties. Paper provides a detailed analysis of the crystal and molecular structure of a palladium complex, which includes the coordination environment of the palladium center and the distances between palladium and its ligands. This information is essential for predicting the behavior of similar compounds. Although Benzenemethanamine, N-butyl-2,6-dichloro- is not a palladium complex, the principles of molecular structure analysis such as X-ray diffraction and the interpretation of bond lengths and angles are relevant.

Chemical Reactions Analysis

The reactivity of organometallic compounds is often determined by their molecular structure. The papers do not directly address the chemical reactions of Benzenemethanamine, N-butyl-2,6-dichloro-, but they do provide examples of how organometallic reagents synthesized through metalation can be converted into a variety of products . This suggests that Benzenemethanamine, N-butyl-2,6-dichloro- could potentially undergo similar transformations, depending on its reactivity and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of organometallic compounds are influenced by their molecular structures and the nature of their metal-ligand interactions. While the papers do not specifically discuss the properties of Benzenemethanamine, N-butyl-2,6-dichloro-, they do provide insights into the properties of related compounds. For example, the distortion in the square planar coordination of the palladium complex mentioned in paper could affect its physical properties such as solubility and melting point, as well as its chemical reactivity. Similarly, the characterization techniques used in paper could be employed to determine the physical and chemical properties of Benzenemethanamine, N-butyl-2,6-dichloro-.

科学研究应用

1. 合成药物中间体

苯甲胺衍生物已用于合成药用活性化合物。例如,N-Boc-(1S)-苄羟基-3-氯丙胺是充当 HIV 蛋白酶抑制剂的化合物的先驱。已经探索了将传统的批处理过程转换为连续流动系统以提高这些中间体的产量,从而提高了药物制造的效率和可行性 (Pollet et al., 2009)。

2. 星形聚合物和接枝共聚物的开发

苯甲胺的化学结构在聚合物化学中至关重要。它已被用于合成四臂星形聚合物和接枝共聚物,展示了其形成复杂大分子结构的多功能性。这些聚合物由于其独特的物理和化学性质而在各种工业和生物医学领域具有应用 (Moschogianni et al., 2001)。

3. 化学合成和溶剂效率研究

苯甲胺衍生物在化学合成研究中也至关重要,探索了不同溶剂和还原剂的效率。这项研究为优化反应条件和提高产率做出了重大贡献,这对于工业和药物化学至关重要 (Muhammad et al., 2018)。

安全和危害

未来方向

The future directions for “Benzenemethanamine, N-butyl-2,6-dichloro-” are not provided in the search results. The future directions would depend on the current state of research and development involving this compound .

Relevant Papers Unfortunately, the search results do not provide specific papers related to “Benzenemethanamine, N-butyl-2,6-dichloro-”. For a comprehensive literature review, it’s recommended to search academic databases using the compound’s name or CAS number .

属性

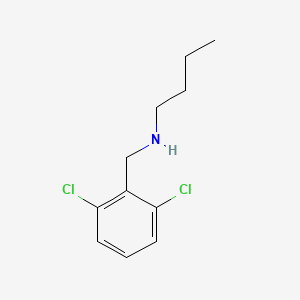

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISCXMBITDLEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209251 | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, N-butyl-2,6-dichloro- | |

CAS RN |

60509-36-6 | |

| Record name | N-Butyl-2,6-dichlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)